molecular formula C8H10N4O2 B136797 2-Methyl-5-nitrophenylguanidine CAS No. 152460-07-6

2-Methyl-5-nitrophenylguanidine

Cat. No. B136797
M. Wt: 194.19 g/mol
InChI Key: LAZBONZCMJREIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-nitrophenylguanidine is an intermediate for the synthesis of pharmaceuticals (imatinib), agrochemicals, and technical products . Its molecular formula is C8H10N4O2 and it has a molecular weight of 194.19 .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitrophenylguanidine is represented by the formula C8H10N4O2 . More detailed structural information can be found on databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-nitrophenylguanidine include a molecular weight of 194.19 and a molecular formula of C8H10N4O2 . The nitrate form of this compound has a melting point of 218-219 °C .

Scientific Research Applications

Mutagenesis and DNA Studies

  • Mutagenesis in Bacteria : N-methyl-N'-nitro-N-nitrosoguanidine, a related compound, has been extensively used as a mutagen in bacteria like Escherichia coli. It induces a high frequency of mutations at specific chromosome regions, aiding in the study of DNA replication and chromosome mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

  • DNA Methylation Studies : Studies have shown that certain nitrosoguanidines methylate DNA in cultured mammalian cells, affecting cellular processes. This highlights their utility in understanding DNA-protein interactions and cellular responses to DNA damage (Lawley & Thatcher, 1970).

Chemical Analysis and Environmental Studies

  • Electrochemical Behavior Analysis : Research on derivatives of nitrophenylguanidines, such as 4-methyl-2-nitrophenylguanidine, has explored their electrochemical properties. This kind of study is crucial for developing new materials and understanding chemical reactions (Pazdera, Studničková, Racková, & Fischer, 1986).

  • Environmental Contamination Analysis : Nitroguanidine compounds have been identified as environmental contaminants. Techniques for their sensitive analysis in water and soil matrices have been developed, which are critical for environmental monitoring and remediation efforts (Voloshenko Rossin et al., 2017).

Synthesis and Material Science

  • Synthesis of Energetic Materials : Research into energetic derivatives of nitroguanidine, such as 1-amino-3-nitroguanidine, has led to the synthesis of compounds with potential applications in material science, particularly in the creation of new energetic materials (Wu et al., 2015).

  • Insecticidal Applications : Nitroguanidine derivatives have been synthesized and tested for their insecticidal activities, highlighting their potential use in pest control and agricultural applications (Uneme et al., 1999).

Safety And Hazards

The nitrate form of 2-Methyl-5-nitrophenylguanidine can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

Future Directions

While specific future directions for 2-Methyl-5-nitrophenylguanidine are not mentioned in the searched resources, its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals suggests that its future directions may be tied to developments in these fields .

properties

IUPAC Name

2-(2-methyl-5-nitrophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZBONZCMJREIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrophenylguanidine

CAS RN

152460-07-6
Record name N-(2-Methyl-5-nitrophenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl-5-nitrophenyl-guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Guanidine, N-(2-methyl-5-nitrophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-nitrophenylguanidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-nitrophenylguanidine
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-nitrophenylguanidine
Reactant of Route 4
2-Methyl-5-nitrophenylguanidine
Reactant of Route 5
2-Methyl-5-nitrophenylguanidine
Reactant of Route 6
2-Methyl-5-nitrophenylguanidine

Citations

For This Compound
3
Citations
ZV Ignatovich, AL Ermolinskaya, VG Petushok… - Russian Journal of …, 2020 - Springer
… -(4,6-dimethylpyrimidin-2-yl)-4-methylbenzene-1,3-diamine (7b) were synthesized by condensation of acetylacetone with guanidine hydrochloride and 2-methyl-5-nitrophenylguanidine …
Number of citations: 3 link.springer.com
K Kun-Eek - 2008 - dspace.sunyconnect.suny.edu
Conclusions:[N-11C-methyl] imatinib has potential for assessing the regional distribution and kinetics of imatinib in the human body to determine whether the drug targets tumor and to …
Number of citations: 2 dspace.sunyconnect.suny.edu
KE Kil - 2008 - search.proquest.com
… The procedure for the synthesis of 3-nitrophenyl-guanidine nitrate was adapted to synthesize 2-methyl-5-nitrophenylguanidine nitrate (4) from 2-methyl-5-nitroaniline [116]. To a solution …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.